Biochemical BTK Potency vs. Clinical Inhibitors
BTK inhibitor 19 exhibits a biochemical IC50 of 2.7 nM against purified BTK enzyme, positioning it within the high-potency tier of covalent BTK inhibitors. For comparative context, the first-generation covalent inhibitor ibrutinib demonstrates an IC50 of 0.5 nM in similar biochemical assays , the second-generation covalent inhibitor acalabrutinib (ACP-196) shows an IC50 of 3 nM , and the reversible non-covalent inhibitor pirtobrutinib displays an IC50 of 0.66 nM [1]. While BTK inhibitor 19 is slightly less potent than ibrutinib in isolated enzyme assays, its reported potency (2.7 nM) is numerically comparable to acalabrutinib (3 nM), a clinically approved second-generation BTK inhibitor . Importantly, biochemical potency metrics alone do not predict cellular efficacy, selectivity, or clinical utility, underscoring the necessity of evaluating additional differentiation parameters when selecting a research compound.
| Evidence Dimension | Biochemical BTK Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 2.7 nM |
| Comparator Or Baseline | Ibrutinib (0.5 nM); Acalabrutinib (3 nM); Pirtobrutinib (0.66 nM); Zanubrutinib (0.3 nM) |
| Quantified Difference | BTK inhibitor 19 is 5.4-fold less potent than ibrutinib, comparable (1.1-fold difference) to acalabrutinib, and 4.1-fold less potent than pirtobrutinib in isolated enzyme assays. |
| Conditions | Purified BTK enzyme; biochemical kinase activity assay (HTRF or similar methodology). |
Why This Matters
This potency comparison contextualizes BTK inhibitor 19 within the landscape of established BTK inhibitors, enabling informed compound selection based on required biochemical potency thresholds for specific experimental systems.
- [1] Pirtobrutinib (LOXO-305) Preclinical Characterization. IC50 = 0.66 nM. PMID: 37433223. View Source
